molecular formula C7H6N4O2 B1293129 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1018144-12-1

6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B1293129
CAS RN: 1018144-12-1
M. Wt: 178.15 g/mol
InChI Key: JKMCNFGPCAFLOJ-UHFFFAOYSA-N
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Description

6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (6-MTPCA) is an organic compound that belongs to the family of heterocyclic compounds. It is a derivative of the pyrimidine nucleus, with a methyl group attached to the 6-position of the ring. 6-MTPCA has been studied extensively for its potential applications in medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

  • Chemical Rearrangements and Synthesis Techniques : A study by Potapov et al. (2012) investigated the rearrangement of azolopyrimidines, leading to the formation of triazolo[1,5-a]pyrimidines instead of the expected carboxylic acids. This indicates the potential of 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid in chemical synthesis and its behavior under specific conditions (Potapov et al., 2012).

  • Synthesis of Heterocyclic Compounds : Research by Abdelhamid et al. (2004) demonstrates the synthesis of triazolopyrimidines via reactions involving hydrazonoyl halides. This synthesis process is important for the development of new chemical entities in medicinal chemistry (Abdelhamid et al., 2004).

  • Crystal Structure Analysis : A study by Canfora et al. (2010) explored the molecular structure of triazolo[1,5-a]pyrimidine in different crystal environments, highlighting its potential biological activity and supramolecular architecture. This is crucial for understanding the physical properties and possible biological interactions of the compound (Canfora et al., 2010).

  • Antibacterial Activity : Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine containing the triazolopyrimidine ring, showing antibacterial activity against various bacterial strains. This suggests potential applications of this compound in developing new antibacterial agents (Lahmidi et al., 2019).

  • Antituberculous Agent Analogues : A 2019 study by Titova et al. discussed the synthesis of structural analogs of an antituberculous agent, involving fluorinated triazolopyrimidine derivatives. This indicates the role of triazolopyrimidines in the development of new treatments for tuberculosis (Titova et al., 2019).

Future Directions

The TP heterocycle has found numerous applications in medicinal chemistry and is expected to continue to be a focus of research due to its versatility . Further studies are needed to determine the ability of the compounds to interfere with RdRP functions, their metabolic stability, and to predict their binding mode within the PA C cavity .

Biochemical Analysis

Biochemical Properties

6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enzymes such as tyrosyl DNA phosphodiesterase 2 (TDP2), epidermal growth factor receptor kinase (EGFR), and lysine-specific histone demethylase 1 (LSD1) . These interactions are primarily inhibitory, affecting the activity of these enzymes and thereby influencing cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in altered cell cycle progression and induction of apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits the activity of CDK2/cyclin A2, which is crucial for cell cycle regulation . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, maintaining its biological activity over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibitory effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. For instance, it affects the activity of enzymes involved in nucleotide metabolism, leading to altered levels of nucleotides and their derivatives . These interactions can influence various cellular processes, including DNA replication and repair .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . For example, it has been observed to accumulate in the nucleus, where it exerts its effects on DNA and associated proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . In the nucleus, it interacts with DNA and histone proteins, influencing gene expression and chromatin structure . These interactions are essential for its biological activity and therapeutic potential.

properties

IUPAC Name

6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-4-2-8-7-9-5(6(12)13)10-11(7)3-4/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMCNFGPCAFLOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=N2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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